盐酸艾托拉嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

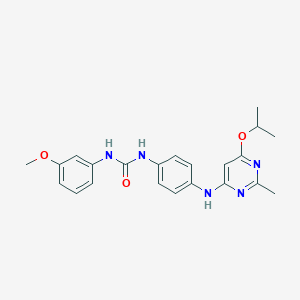

盐酸埃托哌嗪是一种属于苯哌嗪类的血清素能药物。它主要以其在治疗各种神经和精神疾病中的潜在治疗效果而闻名。 该化合物作为血清素 5-HT1A 和 5-HT1B 受体的激动剂以及血清素 5-HT2C 受体的拮抗剂发挥作用 。 盐酸埃托哌嗪已被研究用于治疗攻击性行为、注意力缺陷多动障碍、认知障碍和药物诱发的运动障碍等疾病 .

科学研究应用

盐酸埃托哌嗪具有广泛的科学研究应用:

化学: 它用作涉及血清素能药物及其与血清素受体相互作用的研究中的参考化合物。

生物学: 该化合物用于神经递质系统,特别是血清素系统的研究,以了解其在各种生理和病理过程中的作用。

作用机制

盐酸埃托哌嗪主要通过其与血清素受体的相互作用发挥作用。 它作为血清素 5-HT1A 和 5-HT1B 受体的激动剂以及血清素 5-HT2C 受体的拮抗剂发挥作用 。这些相互作用调节血清素的释放和活性,血清素是一种参与情绪调节、认知和行为的关键神经递质。 通过影响血清素信号传导,盐酸埃托哌嗪可以缓解各种神经和精神疾病的症状 .

类似化合物:

氟哌嗪: 另一种具有类似血清素能活性的苯哌嗪化合物。

巴托哌嗪: 一种具有类似受体相互作用的相关化合物。

S-15535 和乐可坦: 埃托哌嗪的化学前体,具有类似的药理特征.

独特性: 盐酸埃托哌嗪因其受体激动和拮抗作用的独特组合而独一无二,这使其能够以平衡的方式调节血清素信号传导。 这种独特的特征使其成为治疗涉及血清素活性失调的疾病(如攻击性行为、注意力缺陷多动障碍和药物诱发的运动障碍)的有希望的候选药物 .

生化分析

Biochemical Properties

Eltoprazine dihydrochloride acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with serotonin receptors plays a crucial role in its biochemical reactions.

Cellular Effects

Eltoprazine dihydrochloride has been evaluated for its ability to counteract distressing side effects in patients with Parkinson’s disease . It has been found to be extremely effective in suppressing dyskinesia, a distressing side effect of levodopa treatment in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of Eltoprazine dihydrochloride involves its action as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This allows it to modulate the serotonergic system, influencing various biochemical processes.

Temporal Effects in Laboratory Settings

In experimental models, Eltoprazine dihydrochloride has shown significant reduction in levodopa-induced dyskinesias over time . This effect was accompanied by a partial worsening of the therapeutic effect of levodopa .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, Eltoprazine dihydrochloride has shown to be highly effective in counteracting dyskinesia . The partial worsening of the levodopa effect observed after Eltoprazine dihydrochloride administration represents a concern .

Metabolic Pathways

The specific metabolic pathways that Eltoprazine dihydrochloride is involved in are not currently available . Given its interaction with serotonin receptors, it is likely involved in the metabolic pathways of the serotonergic system.

Transport and Distribution

The specific transport and distribution mechanisms of Eltoprazine dihydrochloride within cells and tissues are not currently available . Given its interaction with serotonin receptors, it is likely distributed to areas of the body where these receptors are present.

Subcellular Localization

The specific subcellular localization of Eltoprazine dihydrochloride is not currently available . Given its interaction with serotonin receptors, it is likely localized to areas of the cell where these receptors are present.

准备方法

合成路线和反应条件: 盐酸埃托哌嗪的合成涉及多个步骤,从制备核心苯哌嗪结构开始。关键步骤包括:

哌嗪环的形成: 哌嗪环通过涉及适当前体的环化反应合成。

苯基的引入: 苯基通过取代反应引入,通常使用卤代苯衍生物。

二盐酸盐的形成: 最后一步涉及通过与盐酸反应将埃托哌嗪转化为其二盐酸盐形式.

工业生产方法: 盐酸埃托哌嗪的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 盐酸埃托哌嗪会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化衍生物。

还原: 还原反应可以将盐酸埃托哌嗪转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代苯衍生物和合适的催化剂用于取代反应.

主要产品: 从这些反应中形成的主要产物包括盐酸埃托哌嗪的各种氧化、还原和取代衍生物,每个衍生物都具有不同的化学和药理性质 .

相似化合物的比较

Fluprazine: Another phenylpiperazine compound with similar serotonergic activity.

Batoprazine: A related compound with comparable receptor interactions.

S-15535 and Lecozotan: Chemical precursors to eltoprazine with similar pharmacological profiles.

Uniqueness: Eltoprazine dihydrochloride is unique due to its specific combination of receptor agonism and antagonism, which allows it to modulate serotonin signaling in a balanced manner. This unique profile makes it a promising candidate for treating conditions that involve dysregulated serotonin activity, such as aggression, attention deficit hyperactivity disorder, and drug-induced dyskinesia .

属性

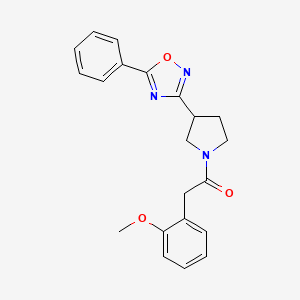

IUPAC Name |

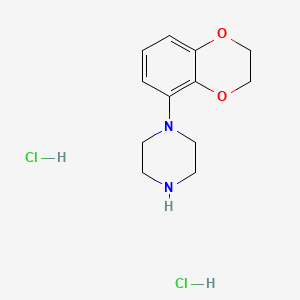

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRJDVNCYJTPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2508035.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![6-(ethanesulfonyl)-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2508044.png)

![1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2508054.png)